molecular formula C7H7N5O3 B3359589 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 866331-12-6

4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3359589
CAS No.: 866331-12-6
M. Wt: 209.16 g/mol
InChI Key: CCOCBNYXZGXSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 866331-12-6) is a high-purity chemical reagent with the molecular formula C7H7N5O3 and a molecular weight of 209.16 g/mol . This compound belongs to the pyrrolopyrimidine class of heterocyclic scaffolds, which are isosteres of purines and are of significant interest in medicinal chemistry and drug discovery due to their ability to mimic natural nucleotides . The specific substitution pattern on this scaffold, featuring a 4-methoxy group and a 5-nitro group, makes it a valuable and versatile building block for organic synthesis. The nitro group serves as a key synthetic handle for further functionalization, enabling researchers to explore a diverse chemical space through reduction to amines or nucleophilic aromatic substitution reactions. Research into structurally related pyrrolopyrimidine and pyrrolopyridine analogues has demonstrated potent inhibitory activity against key biological targets, including cyclin-dependent kinases (CDKs) such as CDK2 and CDK9 . These kinases play critical roles in regulating the cell cycle and transcription, making their inhibitors valuable tools for basic research and potential therapeutic development. As such, this compound is a crucial intermediate for synthesizing targeted kinase inhibitors and other biologically active molecules. Handling Precautions: While a specific hazard classification for this exact compound is not fully detailed, safety data for closely related pyrrolo[2,3-d]pyrimidine structures indicate they can be toxic if swallowed . Researchers should consult the safety data sheet and handle the product using appropriate personal protective equipment, including gloves and eye/face protection, in a well-ventilated laboratory environment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-15-6-4-3(12(13)14)2-9-5(4)10-7(8)11-6/h2H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOCBNYXZGXSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C(=CN2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40833298
Record name 4-Methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40833298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866331-12-6
Record name 4-Methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40833298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions with appropriate reagents.

    Substitution Reactions: Methoxy and nitro groups are introduced through substitution reactions using specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines, including 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine, exhibit significant activity against various cancer cell lines. In particular, studies have shown that these compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, a related compound demonstrated IC50_{50} values in the nanomolar range against FGFR1, FGFR2, and FGFR3, leading to reduced proliferation and increased apoptosis in breast cancer cells .

Antimicrobial Properties

The pyrrolo[2,3-d]pyrimidine scaffold has been explored for its antimicrobial properties. Compounds within this class have shown efficacy against a range of bacterial and fungal pathogens. The introduction of nitro and methoxy groups enhances their biological activity by altering their interaction with microbial enzymes and cellular structures.

Neuroprotective Effects

Recent studies have suggested that pyrrolo[2,3-d]pyrimidine derivatives may possess neuroprotective properties. These compounds could potentially modulate pathways involved in neurodegenerative diseases by inhibiting specific enzymes or receptors associated with neuronal damage.

Structure-Activity Relationship (SAR)

The structure of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine allows for various modifications that can enhance its pharmacological profile. Key features influencing activity include:

  • Nitro Group : Enhances electron-withdrawing properties, increasing the reactivity towards biological targets.
  • Methoxy Group : Modulates lipophilicity and solubility, impacting bioavailability.

Case Studies

StudyObjectiveFindings
Evaluate FGFR inhibitionCompound showed potent FGFR inhibition leading to reduced cancer cell proliferation.
Antimicrobial efficacyDemonstrated effectiveness against multiple bacterial strains with low MIC values.
Neuroprotective potentialIndicated protective effects on neuronal cells exposed to oxidative stress.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Substitution at Position 5

  • Bromo (5-Bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine, CAS: 22276-99-9) : Bromine’s bulkiness and moderate electronegativity may favor hydrophobic interactions. This compound is a precursor for cross-coupling reactions in antiparasitic drug development .
  • Iodo (4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine) : Iodine’s polarizability supports halogen bonding, critical in kinase inhibition (e.g., Mer/Axl tyrosine kinases) .

Substitution at Position 4

  • Chloro (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine): Chlorine’s electronegativity stabilizes the aromatic system, a feature leveraged in antiparasitic agents targeting Trypanosoma cruzi .
  • Methyl (5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, CAS: 1234616-34-2) : Methyl groups improve metabolic stability, as seen in analogs with prolonged half-lives .

Substitution at Position 7

  • Aryl groups (7-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives) : Bulky aryl substituents enhance kinase selectivity. For example, compound 26 () inhibits Mer/Axl kinases with IC₅₀ values < 100 nM .
  • Morpholino (SRI-32007): A morpholino group at position 7 confers antiviral activity against HBV, likely by modulating tubulin polymerization .

Biological Activity

Overview

4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrrolopyrimidine class. This compound features a pyrrole ring fused to a pyrimidine ring, with methoxy and nitro substituents at specific positions. Its unique structure suggests potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C7_7H7_7N5_5O3_3
  • Molecular Weight : 209.16 g/mol
  • CAS Number : 866331-12-6

Synthesis

The synthesis of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrrole Ring : Cyclization reactions are employed.
  • Introduction of the Pyrimidine Ring : Achieved through condensation reactions.
  • Substitution Reactions : Methoxy and nitro groups are introduced using specific reagents.

Antimicrobial and Anticancer Properties

Research indicates that compounds in the pyrrolopyrimidine class, including 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine, exhibit significant antimicrobial and anticancer activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidines can effectively inhibit various bacterial strains, including E. coli and S. aureus . The presence of specific substituents enhances their antibacterial efficacy.
  • Anticancer Activity : The compound is investigated for its potential to inhibit cancer cell proliferation and induce apoptosis. For instance, modifications in similar structures have demonstrated potent activity against fibroblast growth factor receptors (FGFRs), which are crucial in tumorigenesis .

The biological effects of 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine may stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially leading to reduced cell proliferation in cancerous tissues.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G1-phase arrest in cancer cells, contributing to their anticancer effects .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antiviral Activity : Pyrimidine derivatives have been noted for their effectiveness against viruses such as Zika and Dengue virus, with EC50 values indicating significant inhibitory effects .
  • Cytotoxicity Assays : In vitro assays demonstrate that certain derivatives exhibit lower cytotoxicity while maintaining high efficacy against cancer cell lines .

Data Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cells
AntiviralEffective against Zika and Dengue viruses

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach for analogous pyrrolo[2,3-d]pyrimidines involves:

  • Step 1 : Condensation of precursors (e.g., barbituric acids or pyrazol-5-amines) with aldehydes under solvent-free or microwave-assisted conditions .
  • Step 2 : Nitration at the 5-position using HNO₃/H₂SO₄, followed by methoxylation at the 4-position via nucleophilic substitution .
  • Step 3 : Purification using column chromatography (e.g., ethyl acetate/hexanes) and characterization via NMR and HPLC .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy and nitro groups) and pyrrolo-pyrimidine backbone integrity .
  • HPLC-MS : For purity assessment (>95%) and molecular weight verification .
  • IR Spectroscopy : To identify functional groups (e.g., N-H stretching in the amine group at ~3300 cm⁻¹) .

Q. How is initial biological activity screening performed for this compound?

  • In vitro assays : Antitumor activity is evaluated using cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Antibacterial activity is tested via broth microdilution against Gram-positive/negative strains .
  • Dose-response curves : IC₅₀ values are calculated to prioritize compounds for further study .

Q. What strategies improve solubility and stability for in vitro studies?

  • Derivatization : Introducing hydrophilic groups (e.g., morpholine or polyethylene glycol) at the 7-position .
  • Co-solvents : Use DMSO or cyclodextrin complexes to enhance aqueous solubility .

Q. How do functional groups (methoxy, nitro) influence reactivity?

  • Methoxy group : Enhances electron density in the pyrrole ring, facilitating electrophilic substitutions .
  • Nitro group : Acts as a strong electron-withdrawing group, stabilizing intermediates during synthesis and modulating biological activity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 5 mins) and improves yields by 15–20% .
  • Catalyst screening : Palladium/copper catalysts enhance coupling efficiency in key steps (e.g., Suzuki-Miyaura for aryl substitutions) .

Q. How to address contradictory data in biological activity across studies?

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 5-nitro vs. 5-chloro derivatives) to isolate substituent effects .
  • Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and normalize results to control compounds (e.g., doxorubicin) .

Q. What mechanistic studies elucidate its mode of action?

  • Kinase inhibition assays : Test against targets like CDK2 or PTPN2 using recombinant enzymes and ATP-competitive binding assays .
  • Molecular docking : Predict binding poses in kinase active sites (e.g., ATP-binding pocket of CDK2) using software like AutoDock .

Q. How can selectivity for specific biological targets be enhanced?

  • Bioisosteric replacement : Substitute the nitro group with a cyano or trifluoromethyl group to reduce off-target effects .
  • Prodrug design : Mask the amine group with acetyl or benzyl protectors to improve tumor-specific activation .

Q. What computational tools predict metabolic stability?

  • ADMET modeling : Use platforms like ACD/Labs Percepta to estimate hepatic clearance and cytochrome P450 interactions .
  • In silico fragmentation : Simulate MS/MS spectra to identify potential metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.